molecular formula C8H5BrCl2O2 B6326198 Methyl 4-bromo-2,6-dichlorobenzoate CAS No. 232275-53-5

Methyl 4-bromo-2,6-dichlorobenzoate

Cat. No.: B6326198
CAS No.: 232275-53-5
M. Wt: 283.93 g/mol
InChI Key: JEOFIYOVYSTDJH-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds serve as versatile building blocks in organic synthesis. mt.com The carbon-halogen bond, depending on the specific halogen, can be readily transformed into other functional groups through various reactions, including cross-coupling, nucleophilic substitution, and metallation. This reactivity allows for the construction of complex molecular frameworks from relatively simple halogenated precursors. The presence of halogens can also influence the regioselectivity of subsequent reactions on the aromatic ring, directing incoming groups to specific positions. numberanalytics.com

Overview of Benzoate (B1203000) Esters as Synthetic Intermediates

Benzoate esters are a class of organic compounds widely employed as intermediates in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. google.comorganic-chemistry.org The ester functionality is relatively stable but can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or carboxylate salt, respectively. libretexts.orgquora.com This transformation is a cornerstone of many synthetic strategies. Furthermore, the ester group can be converted into other functional groups, such as alcohols via reduction or tertiary alcohols through reaction with Grignard reagents. libretexts.org Benzoate esters themselves can be prepared through several methods, most commonly by the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. quora.com

Significance of Halogenation Patterns in Aromatic Systems for Research

The specific placement of halogen atoms on an aromatic ring, known as the halogenation pattern, has a critical impact on the molecule's properties and reactivity. numberanalytics.com The electronic effects of halogens, which are generally electron-withdrawing through induction but electron-donating through resonance, can activate or deactivate the aromatic ring towards further electrophilic substitution. numberanalytics.com This interplay of electronic effects, along with steric hindrance, dictates the position of subsequent chemical modifications. Researchers strategically design and synthesize molecules with specific halogenation patterns to control reaction outcomes and to modulate the biological and physical properties of the final products. For instance, the introduction of fluorine atoms can enhance metabolic stability and binding affinity in drug candidates. scispace.com

Chemical Profile of Methyl 4-bromo-2,6-dichlorobenzoate

The compound this compound is a halogenated benzoate ester with the chemical formula C₈H₅BrCl₂O₂. nih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₅BrCl₂O₂
CAS Number Not explicitly found, but related compounds are documented.
Molecular Weight 283.94 g/mol (calculated)
Structure A benzene (B151609) ring substituted with a methoxycarbonyl group, a bromine atom at position 4, and chlorine atoms at positions 2 and 6.
This table is based on the general knowledge of the compound's structure and nomenclature.

Synthesis and Elaboration of this compound

The synthesis of polysubstituted benzene derivatives like this compound typically involves a multi-step sequence starting from simpler, commercially available precursors.

Retrosynthetic Analysis and Potential Starting Materials

A plausible retrosynthetic analysis would disconnect the ester to reveal 4-bromo-2,6-dichlorobenzoic acid and methanol (B129727). The benzoic acid itself could be derived from 1-bromo-3,5-dichlorobenzene (B43179) through carboxylation or from a more elaborately substituted toluene (B28343) derivative via oxidation. Potential starting materials could include 3,5-dichloroaniline (B42879) or 1-bromo-3,5-dichlorobenzene.

Key Synthetic Transformations

Halogenation: The introduction of bromine and chlorine atoms onto the aromatic ring is a key step. Electrophilic aromatic substitution reactions are typically employed, often requiring a Lewis acid catalyst for chlorination and bromination. masterorganicchemistry.comlibretexts.org The order and conditions of these halogenation steps are crucial to achieve the desired 2,4,6-substitution pattern.

Esterification: The final step would likely be the esterification of the corresponding carboxylic acid. This can be achieved by reacting 4-bromo-2,6-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. google.com

Spectroscopic and Analytical Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Due to the symmetry of the substitution pattern, the two aromatic protons at positions 3 and 5 would be chemically equivalent and would likely appear as a singlet in the aromatic region of the spectrum. The methyl protons of the ester group would also produce a singlet, typically in the range of 3.5-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the four unique aromatic carbons. The carbons bearing the halogen atoms would exhibit characteristic chemical shifts influenced by the electronegativity of the substituents.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and fragment ions. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This would result in a complex cluster of peaks for any fragment containing these halogens. numberanalytics.com

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic absorptions would include C-O stretching for the ester, C-H stretching for the aromatic and methyl groups, and absorptions corresponding to the C-Br and C-Cl bonds in the fingerprint region.

Reactivity and Synthetic Utility of this compound

The reactivity of this compound is governed by the interplay of the ester group and the three halogen substituents on the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOFIYOVYSTDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Bromo 2,6 Dichlorobenzoate and Analogues

Established Synthetic Pathways for Halogenated Methyl Benzoates

The construction of halogenated methyl benzoates typically involves two key transformations: the formation of the methyl ester from a corresponding benzoic acid and the introduction of halogen substituents onto the aromatic ring. The order of these steps can be varied depending on the desired substitution pattern and the availability of starting materials.

Esterification Reactions in Benzoic Acid Derivatives

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis. For substrates like halogenated benzoic acids, several methods can be employed.

The Fischer-Speier esterification remains a widely used and cost-effective method for the synthesis of methyl esters from benzoic acids. researchgate.net This reaction typically involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.comgoogle.com The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol. For instance, the synthesis of methyl 4-bromo-2-methylbenzoate is achieved by dissolving 4-bromo-2-methylbenzoic acid in methanol and refluxing in the presence of concentrated sulfuric acid for several hours. google.com A similar procedure using hydrochloric acid gas bubbled through a methanol solution of 4-bromo-2-chlorobenzoic acid has been reported to give a 94% yield of the corresponding methyl ester. chemicalbook.com

Table 1: Examples of Acid-Catalyzed Esterification

Starting MaterialCatalystAlcoholProductYieldReference
4-bromo-2-methylbenzoic acidSulfuric AcidMethanolMethyl 4-bromo-2-methylbenzoate- google.com
4-bromo-2-chlorobenzoic acidHydrochloric AcidMethanolMethyl 4-bromo-2-chlorobenzoate94% chemicalbook.com

While Fischer-Speier esterification is robust, alternative methods are available for more complex or sensitive substrates. N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of various aryl and alkyl carboxylic acids with alcohols under mild, metal-free conditions. nih.gov This method offers a simple workup and has been successfully applied to a range of substituted benzoic acids. nih.gov Another approach involves the use of solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, which can facilitate esterification under solvent-free conditions. ijstr.org For instances where the carboxylic acid needs to be activated under different conditions, reaction with alkyl halides in the presence of an electrochemically generated carboxylate ion provides a pathway to the corresponding esters. researchgate.net

Halogenation Techniques for Aromatic Systems

The introduction of halogen atoms onto an aromatic ring requires careful control of regioselectivity, especially in polysubstituted systems.

The synthesis of Methyl 4-bromo-2,6-dichlorobenzoate would logically start from a 2,6-dichlorobenzoate (B1236402) precursor. The directing effects of the existing chloro and carboxylate groups will influence the position of the incoming bromine atom. The two chlorine atoms are ortho, para-directing but are deactivating, while the ester group is a meta-director and also deactivating. The regioselective bromination would likely proceed to the position least sterically hindered and electronically favored. Specific methodologies for the regioselective bromination of dichlorobenzoate systems are not extensively detailed in the provided search results, but general principles of electrophilic aromatic substitution would apply. The use of a Lewis acid catalyst in conjunction with a bromine source would be a standard approach.

Alternatively, one could envision a synthetic route starting from a bromobenzoate precursor, followed by regioselective chlorination. The synthesis of 2,6-dichlorobenzoic acid itself can be achieved through the chlorination of 2,6-dichlorobenzal chloride in the presence of a Lewis acid catalyst. google.com For the regioselective chlorination of an existing bromobenzoate, the directing effects of the bromo and ester groups would need to be considered. Copper(II) chloride has been used for the regioselective chlorination of unprotected anilines, primarily at the para-position, in ionic liquid solvents, which offers a milder and potentially more selective method than traditional chlorination agents. nih.govresearchgate.netdoaj.org While not directly applied to bromobenzoates in the provided context, this methodology highlights the potential for metal-mediated regioselective halogenation. A synthetic method for 5-bromo-2-chlorobenzoic acid starts from salicylic (B10762653) acid, which is first brominated and then chlorinated using carbon tetrachloride as the chlorinating agent and hexacarbonylmolybdenum as a catalyst. google.com

Compound Information

Advanced Synthetic Approaches to this compound

The synthesis of polysubstituted benzene (B151609) derivatives like this compound requires precise control over the introduction and positioning of each substituent. The electronic properties of the substituents already on the ring dictate the position of subsequent additions, a fundamental concept in electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org

Strategies for ortho, meta, para-Substituted Halobenzoates

The substitution pattern on a benzene ring is primarily governed by the directing effects of the existing groups. masterorganicchemistry.com Activating groups, such as hydroxyl (-OH), amino (-NH2), and alkyl groups, are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. masterorganicchemistry.comwikipedia.org Conversely, deactivating groups, like nitro (-NO2) and carbonyl groups (e.g., in esters), are generally meta-directors. masterorganicchemistry.com Halogens are an exception, as they are deactivating yet act as ortho, para-directors. masterorganicchemistry.com

Synthesizing a molecule with a specific ortho, meta, para arrangement, such as this compound, often involves a multi-step sequence. For instance, creating a meta-substituted product when an ortho, para-director is present may require a strategic workaround, such as introducing a meta-directing group, performing the desired substitution, and then converting the directing group to the final desired substituent or removing it altogether. chemistrysteps.com A classic strategy involves using a nitro group as a meta-director, which can then be reduced to an amino group and subsequently removed or replaced via a diazonium salt. chemistrysteps.com

Utilizing 4-Amino-2,6-dichlorobenzoic Acid Methyl Ester as a Precursor

A key precursor for the synthesis of this compound is methyl 4-amino-2,6-dichlorobenzoate. The amino group in the para position is a versatile functional group that can be converted into a bromine atom through a well-established chemical transformation.

Diazotization and Bromination of Aromatic Amines

The conversion of a primary aromatic amine to a bromine-substituted arene is commonly achieved through a Sandmeyer reaction. google.com This two-step process begins with diazotization, where the aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. orgsyn.orggoogle.com

In the second step, the diazonium salt is treated with a copper(I) bromide (CuBr) solution. This results in the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas. google.com This method is highly effective for introducing bromine at a specific position on an aromatic ring that might be difficult to achieve through direct electrophilic bromination due to the directing effects of other substituents. chemistrysteps.comgoogle.com A patent describing the synthesis of a structurally similar compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, details a process where methyl 2-amino-4-bromo-5-fluorobenzoate is first converted to an iodo-intermediate via a diazotization reaction, highlighting the industrial applicability of this pathway. google.com

Optimization of Reaction Conditions and Yields in Halogenated Ester Synthesis

The efficiency and yield of synthesizing halogenated esters are critically dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst for the esterification step and the solvent used for the various intermediates.

Catalyst Screening for Esterification Efficiency

The formation of the methyl ester from the corresponding carboxylic acid (esterification) is a crucial step that is typically catalyzed by an acid. While strong mineral acids like sulfuric acid are traditional catalysts, research has explored various alternatives to improve yields and simplify purification. dergipark.org.trgoogle.com

Table 1: Comparison of Catalysts for Benzoic Acid Esterification

Catalyst TypeExample CatalystSubstrateAlcoholConversion (%)Reference
HeterogeneousFeNP@SBA-15Benzoic AcidMethanol>99% researchgate.net
Deep Eutectic Solventp-TSA/BTEACBenzoic AcidEthanol (B145695)88.3% dergipark.org.trdergipark.org.tr
Deep Eutectic Solventp-TSA/BTEACBenzoic AcidButanol87.8% dergipark.org.trdergipark.org.tr
Ion Exchange ResinAmberlyst 15Benzoic AcidEthanol~75% dergipark.org.tr
Ionic Liquid[BMIM]ClBenzoic AcidEthanol~60% dergipark.org.tr

Solvent Optimization for Halogenated Intermediates

The choice of solvent is critical throughout the synthetic sequence, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. biosynce.com For reactions involving halogenated intermediates, the solvent's polarity and ability to stabilize transition states or intermediates are paramount.

In the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from 2-halophenols, optimization studies found that a polar aprotic solvent like DMF was most effective. organic-chemistry.org Computational studies on the synthesis of aza-flavanone highlighted the pronounced dependence of the reaction yield on the solvent, with protic solvents like ethanol providing better stabilization of intermediates through hydrogen bonding compared to nonpolar solvents like benzene. nih.gov For the formation of perovskite films, which involves halogenated intermediates, the use of specific binding solvents like DMSO is crucial for controlling crystallization kinetics through the formation of solvent-involved intermediate phases. acs.orgchinesechemsoc.org This principle of using solvents to control and stabilize intermediates is broadly applicable to the synthesis of complex halogenated molecules.

Table 2: Effect of Solvent on Reaction Yield

ReactionSolventYield (%)Key FindingReference
Aza-flavanone SynthesisEthanol88%Protic solvent stabilizes zwitterionic intermediate via H-bonding. nih.gov
Aza-flavanone SynthesisDMSO33%Polar aprotic solvent provides moderate stabilization. nih.gov
Aza-flavanone SynthesisBenzeneTraceNonpolar solvent offers inadequate stabilization. nih.gov
2H-1,4-benzoxazin-3-(4H)-one SynthesisDMF95%High-boiling polar aprotic solvent favored for efficiency. organic-chemistry.org

Purification Methods for Halogenated Benzoate (B1203000) Esters

The purification of halogenated benzoate esters, such as this compound, is a critical step following synthesis to remove unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the physical properties of the ester (e.g., solid or liquid, boiling point, stability) and the nature of the impurities. Common techniques employed include extraction, washing, crystallization, distillation, and chromatography.

Liquid-Liquid Extraction and Washing

A standard work-up procedure for esterification reactions involves liquid-liquid extraction to separate the desired ester from the reaction mixture. tcu.edu The crude product is typically dissolved in an organic solvent immiscible with water, such as diethyl ether or dichloromethane. tcu.educhemicalbook.com This organic solution is then washed sequentially with different aqueous solutions to remove specific impurities.

Water Wash: Removes water-soluble impurities like excess alcohol (e.g., methanol) and some inorganic acids. tcu.eduprepchem.com

Base Wash: An aqueous solution of a weak base, such as sodium bicarbonate, is used to neutralize and remove any remaining acidic catalyst (e.g., sulfuric acid) and unreacted benzoic acid. tcu.eduprepchem.compbworks.com The carboxylic acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous layer. Caution is advised as this neutralization can produce carbon dioxide gas, causing foaming. tcu.edu

Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer and break up emulsions. nih.gov

After washing, the organic layer containing the ester is dried over an anhydrous drying agent like sodium sulfate (B86663) or potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield the crude ester. chemicalbook.comprepchem.comnih.gov For example, the purification of Methyl 4-bromo-2-chlorobenzoate involved dissolving the residue in diethyl ether, washing with water and brine, drying over sodium sulfate, and concentrating in vacuo. chemicalbook.com

Crystallization and Recrystallization

For solid esters, crystallization is a powerful purification technique. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor.

The choice of solvent is crucial. A good solvent will dissolve the ester readily at high temperatures but poorly at low temperatures. In the synthesis of a related compound, methyl 4,6-O-benzylidene-α-D-glucopyranoside, the crude product was crystallized by trituration with cold ether, and further purified by recrystallization from a mixture of acetone, ether, and pentane. orgsyn.org For halogenated benzoates, common solvents for recrystallization might include hexanes, ethyl acetate (B1210297), or mixtures thereof. The purity of the resulting crystals is typically high.

Distillation

Distillation is suitable for purifying liquid esters that are thermally stable. researchgate.net Simple distillation can be used to separate the ester from non-volatile impurities or solvents with significantly different boiling points. tcu.edu For high-boiling esters like many halogenated benzoates, vacuum distillation is preferred. google.comgoogle.com Lowering the pressure reduces the boiling point, preventing thermal decomposition of the compound. google.com

For instance, in the preparation of isononyl benzoate, vacuum distillation is carried out at temperatures of 180 to 210°C and pressures of 10 to 320 mbar. google.com When purifying methyl benzoate, which has a high boiling point (199°C), an air-cooled condenser is recommended over a water-cooled one to prevent thermal shock and cracking of the glass. tcu.eduprepchem.com

Chromatographic Methods

Chromatography is a highly effective method for purifying halogenated benzoate esters, especially for removing structurally similar impurities.

Column Chromatography: This is a standard technique where the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. nih.gov An eluent (solvent or solvent mixture) carries the components down the column at different rates depending on their polarity and affinity for the stationary phase. For esters, which are moderately polar, common eluents include mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.govnih.gov For example, the purification of methyl 4-bromo-2-(methoxymethoxy)benzoate was achieved using column chromatography with a 1:9 mixture of ethyl acetate and hexane. nih.gov To improve the separation of acidic impurities like residual carboxylic acid, a small amount of a base like triethylamine (B128534) can be added to the eluent system to prevent the acid from streaking down the column. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical assessment of purity and preparative purification. chromforum.orgnih.gov For halogenated aromatic compounds, reversed-phase columns (like C18) are common. chromforum.org Different column chemistries, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can offer alternative selectivities based on pi-pi interactions with the aromatic rings of the analytes. chromforum.org The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Below is a summary of purification methods applicable to halogenated benzoate esters.

Purification Method Description Typical Reagents/Conditions Impurities Removed Reference
Liquid-Liquid Extraction & Washing Partitioning the ester between an organic solvent and various aqueous washes.Solvents: Diethyl ether, Dichloromethane. Washes: Water, aq. Sodium Bicarbonate, Brine.Unreacted acids, excess alcohols, water-soluble by-products. tcu.educhemicalbook.comprepchem.com
Recrystallization Dissolving the solid ester in a hot solvent and allowing it to crystallize upon cooling.Solvents: Acetone, Ether, Pentane, Hexane/Ethyl Acetate mixtures.Soluble impurities remaining in the mother liquor. orgsyn.org
Vacuum Distillation Distillation under reduced pressure to lower the boiling point.Conditions: Elevated temperature (e.g., 180-210°C), low pressure (e.g., 10-320 mbar).Non-volatile impurities, compounds with significantly different boiling points. google.comgoogle.com
Column Chromatography Separation based on differential adsorption on a solid stationary phase.Stationary Phase: Silica gel. Eluent: Hexane/Ethyl Acetate mixtures.Structurally similar by-products, residual starting materials. nih.govnih.gov
HPLC High-resolution separation using a liquid mobile phase and solid stationary phase.Columns: C18, Phenyl-Hexyl, PFP. Mobile Phase: Acetonitrile/Water or Methanol/Water mixtures.Close-boiling isomers, trace impurities. chromforum.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 2,6 Dichlorobenzoate

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The reactivity of the benzene (B151609) ring towards electrophiles is significantly influenced by the nature of the substituents it carries. masterorganicchemistry.comquora.com

Influence of Halogen Substituents on Aromatic Ring Activation/Deactivation

Substituents on a benzene ring can be broadly categorized as either activating or deactivating towards electrophilic attack. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.comquora.com Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. masterorganicchemistry.comquora.com

Halogens (Fluorine, Chlorine, Bromine, Iodine) are a peculiar case. They are generally considered deactivating groups due to their strong electron-withdrawing inductive effect, which arises from their high electronegativity. masterorganicchemistry.comacs.orglibretexts.org This inductive effect outweighs their electron-donating resonance effect, which involves the lone pairs of electrons on the halogen atom. libretexts.org Consequently, halobenzenes are typically less reactive than benzene in electrophilic aromatic substitution reactions. acs.orgstackexchange.com

However, within the halogens, the deactivating effect is not uniform. The reactivity order is often found to be PhF > PhCl > PhBr > PhI, which is contrary to what would be predicted based solely on electronegativity. acs.org This trend suggests that other factors, such as the efficiency of resonance donation and orbital overlap, also play a crucial role. masterorganicchemistry.com For methyl 4-bromo-2,6-dichlorobenzoate, the presence of three halogen substituents (one bromine and two chlorine atoms) and a methyl ester group, all of which are electron-withdrawing, leads to a significantly deactivated aromatic ring. The cumulative inductive effect of these groups substantially reduces the electron density of the ring, making it much less susceptible to electrophilic attack compared to benzene or even monohalogenated benzenes.

Regioselectivity Predictions and Experimental Verification

The position of electrophilic attack on a substituted benzene ring is known as regioselectivity. ucalgary.cayoutube.com While halogens are deactivating, they are known as ortho, para-directors. masterorganicchemistry.comchemistrysteps.com This means they direct incoming electrophiles to the positions ortho and para to themselves. This directing effect is attributed to the resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. stackexchange.comlibretexts.org When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is adjacent to the halogen, allowing the halogen's lone pair to donate electron density and stabilize the intermediate. masterorganicchemistry.com Attack at the meta position does not allow for this type of resonance stabilization. masterorganicchemistry.com

In the case of this compound, the aromatic ring has three potential sites for electrophilic attack (positions 3 and 5, which are equivalent, and position 4, which is already substituted). The two chlorine atoms at positions 2 and 6, and the bromine atom at position 4, along with the methyl ester group at position 1, all influence the regioselectivity. The directing effects of multiple substituents must be considered. In polysubstituted benzenes, the position of substitution is determined by the combined directing effects of all substituents present. ucalgary.cafiveable.me

For this compound, the only available positions for substitution are 3 and 5. These positions are meta to the bromine at C4 and ortho to the chlorine atoms at C2 and C6 respectively, and meta to the methyl ester group. Given that halogens are ortho, para-directors, and the methyl ester is a meta-director, the directing effects are complex. Theoretical analysis and experimental verification are crucial to definitively determine the regioselectivity of electrophilic substitution on this specific compound. nih.gov Studies on similar deactivated benzenes have shown that computational models can accurately predict regioselectivity, which can then be confirmed by experimental results. rsc.org

Nucleophilic Substitution Reactions and Pathways

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNA) under certain conditions, particularly when strong electron-withdrawing groups are present. libretexts.orgwikipedia.org

Nucleophilic Aromatic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism. masterorganicchemistry.com This involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orglibretexts.org The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction. libretexts.orgmasterorganicchemistry.com

In this compound, all three halogen atoms are potential leaving groups. The reactivity of aryl halides in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the order seen in SN1 and SN2 reactions of alkyl halides. nih.govquora.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine helps to stabilize the transition state leading to the intermediate. nih.gov

Given the presence of two chlorine atoms and one bromine atom, competition between which halogen is displaced would be expected. The two chlorine atoms are ortho to the electron-withdrawing methyl ester group, while the bromine atom is para. Both ortho and para positions are activated towards nucleophilic attack. libretexts.org Experimental studies on similar compounds, such as 6-halopurine nucleosides, have shown that the reactivity order can be influenced by the nucleophile and reaction conditions. For instance, with butylamine, the order was F > Br > Cl > I, while with potassium thioacetate, it was F > Br > I > Cl. researchgate.net Therefore, the specific outcome of a nucleophilic aromatic substitution reaction on this compound would depend on the specific nucleophile and conditions employed.

Cross-Coupling Chemistry with Halogenated Benzoate (B1203000) Esters

The halogen substituents on this compound make it a suitable substrate for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can, in principle, allow for selective functionalization.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with a halide, is a versatile method for forming C-C bonds. While no specific examples of Suzuki-Miyaura coupling with this compound were found in the searched literature, studies on sterically hindered and di-ortho-substituted aryl halides provide a framework for predicting its reactivity. The significant steric hindrance from the two ortho-chloro substituents in this compound would likely necessitate the use of specialized catalyst systems. These typically involve bulky and electron-rich phosphine (B1218219) ligands that facilitate the oxidative addition and reductive elimination steps, which can be challenging for hindered substrates.

For instance, the synthesis of 4'-methoxy-biphenyl-3-carboxylic acid methyl ester, a structurally related compound, can be achieved via Suzuki coupling. doi.orgresearchgate.net A general method for producing 4-methoxybiphenyl (B1664174) involves the reaction of 4-bromoanisole (B123540) and phenylboronic acid in the presence of a palladium catalyst and a base. google.com The successful coupling of sterically demanding substrates often requires careful optimization of the catalyst, ligands, base, and solvent.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

The steric hindrance in this compound would again be a major challenge for the Buchwald-Hartwig amination. Successful amination of di-ortho-substituted aryl halides often requires specialized ligands that are both bulky and electron-rich to promote the difficult catalytic steps. The choice of base is also critical and can influence the outcome of the reaction. While direct experimental data for the target molecule is unavailable, the general principles of the Buchwald-Hartwig reaction suggest that with the appropriate catalyst system, C-N bond formation at the C-Br position would be feasible.

Copper-Mediated Cross-Coupling Strategies

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, offer an alternative to palladium-catalyzed methods for forming C-O, C-S, and C-N bonds. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain substrates. wikipedia.org

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution. wikipedia.orgbyjus.com Modern protocols often utilize soluble copper catalysts with various ligands to improve reactivity and lower reaction temperatures. wikipedia.orgorganic-chemistry.org

For a substrate like this compound, a copper-catalyzed coupling could potentially be used to introduce an amine or an alcohol at the C-Br position. However, the high temperatures often required for Ullmann-type reactions could lead to side reactions, including ester hydrolysis or transesterification, especially in the presence of nucleophilic reagents and basic conditions. The steric hindrance from the ortho-chloro substituents would also likely impact the reaction efficiency, requiring careful optimization of the reaction conditions.

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The ester group in this compound can undergo hydrolysis and transesterification, reactions that are fundamental to its stability and potential derivatization.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. wikipedia.orgjk-sci.com

Base-Catalyzed Hydrolysis (Saponification): This process is typically irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.commasterorganicchemistry.com This forms a tetrahedral intermediate which then eliminates the alkoxide leaving group to form the carboxylic acid. The carboxylic acid is then deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is a reversible process where the carbonyl oxygen of the ester is first protonated by an acid catalyst, making the carbonyl carbon more electrophilic. youtube.comlibretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an alcohol is eliminated, and the carboxylic acid is formed. youtube.comlibretexts.org

The rate of hydrolysis of benzoate esters is influenced by the substituents on the aromatic ring. While specific kinetic data for this compound is not available, the significant steric hindrance from the two ortho-chloro substituents would be expected to slow down the rate of both acid- and base-catalyzed hydrolysis by impeding the approach of the nucleophile (water or hydroxide) to the ester carbonyl group.

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edumasterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. Elimination of the original alkoxide group yields the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The reaction mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.orgmasterorganicchemistry.com

Similar to hydrolysis, the steric hindrance in this compound would likely make transesterification a challenging reaction, requiring forcing conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₈H₅BrCl₂O₂), the mass spectrum is predicted to exhibit a complex and highly characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.

The molecular ion region would display a cluster of peaks reflecting the various combinations of these isotopes. The most abundant peak in this cluster, the nominal molecular weight, corresponds to the molecule containing the most abundant isotopes (C₈H₅⁷⁹Br³⁵Cl₂O₂).

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass to a high degree of accuracy. While experimental HRMS data for this compound is not publicly available, its theoretical monoisotopic mass can be calculated with precision. This calculated mass is a key parameter for its identification in complex mixtures.

Table 1: Calculated Mass Data for this compound

Parameter Description Calculated Value
Molecular Formula The elemental composition of the molecule. C₈H₅BrCl₂O₂
Nominal Mass The integer mass of the molecule calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). 282 Da
Monoisotopic Mass The exact mass of the molecule calculated using the most abundant stable isotope of each element. This is the value determined by HRMS. 281.88258 Da

| Molecular Weight | The weighted average mass of the molecule based on the natural abundance of all isotopes of each element. biosynth.com | 283.93 g/mol |

Data is calculated based on standard isotopic masses.

Electron Ionization (EI) mass spectrometry would induce reproducible fragmentation of this compound, providing fragments that confirm its structure. The fragmentation pathways are predictable based on the functional groups present. Key expected fragmentation patterns include:

Loss of a Methoxy (B1213986) Radical: The primary fragmentation is often the cleavage of the ester's O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da) and the formation of a stable acylium cation.

Loss of a Chlorine Atom: Cleavage of a C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 or 37 Da).

Loss of a Bromine Atom: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, 79 or 81 Da).

Loss of Carbon Monoxide: The resulting acylium ion can further lose a molecule of carbon monoxide (CO, 28 Da).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Proposed Fragment Ion Formula of Lost Neutral m/z of Fragment (using ⁷⁹Br, ³⁵Cl)
[M - •OCH₃]⁺ •OCH₃ 251
[M - •Cl]⁺ •Cl 247
[M - •Br]⁺ •Br 203

These m/z values are based on the most abundant isotopes and serve as a predictive guide for spectral interpretation.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure determination for this compound is not found in the Cambridge Structural Database (CSD), its solid-state architecture can be inferred from the analysis of closely related compounds, such as Methyl 4-bromobenzoate (B14158574). researchgate.net These analyses allow for educated predictions regarding the crystal packing, intermolecular forces, and molecular conformation.

The crystal packing of this compound would be dominated by a combination of weak intermolecular forces. The presence of multiple halogen atoms suggests that halogen bonding would be a significant directional interaction influencing the supramolecular assembly.

Halogen Bonding: Interactions between a halogen atom (Br or Cl) on one molecule and an electronegative atom, such as a carbonyl oxygen, on an adjacent molecule are highly probable. In the crystal structure of Methyl 4-bromobenzoate, a short Br···O interaction of 3.047 Å is observed, which is shorter than the sum of the van der Waals radii, indicating a significant attractive force. researchgate.net Similar Cl···O or Br···O interactions are expected to be primary motifs in the packing of the title compound.

π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions. However, due to the steric bulk of the ortho-chlorine atoms, a perfectly co-facial arrangement is unlikely. Instead, a displaced or offset stacking configuration is more probable.

C–H···O/C–H···Halogen Bonds: Weaker hydrogen bonds involving the aromatic or methyl hydrogens and the carbonyl oxygen or halogen atoms of neighboring molecules would provide additional stabilization to the crystal lattice.

The key dihedral angle is C(2)-C(1)-C(carbonyl)-O(ester), which defines the rotation of the ester group relative to the plane of the aromatic ring. For maximum π-conjugation, a planar conformation is favored. However, the two bulky chlorine atoms at the ortho positions (2 and 6) would create significant steric hindrance with the carbonyl oxygen. This steric clash likely forces the methyl ester group to rotate out of the plane of the benzene ring, resulting in a non-zero dihedral angle. This twisting is a common feature in ortho-substituted benzoates.

The internal geometry of the molecule, specifically its bond lengths and angles, can be reliably predicted based on standard values and data from analogous structures like Methyl 4-bromobenzoate. researchgate.net The substitution pattern on the benzene ring is expected to cause minor distortions from ideal hexagonal geometry.

Table 3: Predicted Bond Lengths and Angles for this compound

Bond/Angle Predicted Value Reference/Comment
Bond Lengths (Å)
C(ar)-Br ~1.90 Typical aromatic C-Br bond length.
C(ar)-Cl ~1.74 Typical aromatic C-Cl bond length.
C(ar)-C(ar) 1.37 - 1.40 Standard range for benzene ring bonds.
C(ar)-C(O) ~1.49 researchgate.net
C=O ~1.21 researchgate.net
C(O)-O ~1.34 researchgate.net
O-CH₃ ~1.45 researchgate.net
**Bond Angles (°) **
C(ar)-C(ar)-C(ar) 118 - 122 Angles within the ring may deviate from 120° due to substituents.
C(ar)-C(O)-O ~123 researchgate.net
O=C-O ~123 Typical for ester groups.
C(O)-O-CH₃ ~115 researchgate.net

Values are based on typical data and the reported structure of Methyl 4-bromobenzoate and are for illustrative purposes.

Advanced Spectroscopic Characterization and Structural Elucidation

Reactions at the Ester Functional Group

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2,6-dichlorobenzoic acid, under either acidic or basic conditions. libretexts.org

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the formation of a different ester. libretexts.org

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-bromo-2,6-dichlorophenyl)methanol, using strong reducing agents like lithium aluminum hydride. libretexts.org

Grignard Reactions: Reaction with Grignard reagents would lead to the formation of a tertiary alcohol. libretexts.org

Reactions Involving the Halogen Substituents

The bromine and chlorine atoms on the aromatic ring are potential sites for further functionalization, primarily through cross-coupling reactions.

Suzuki Coupling: The bromine atom at the 4-position is generally more reactive than the chlorine atoms in palladium-catalyzed Suzuki coupling reactions. This would allow for the selective introduction of an aryl or vinyl group at this position by reacting with a suitable boronic acid. chemicalbook.com

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Stille, Heck, and Sonogashira couplings, could also be employed to form new carbon-carbon bonds at the position of the bromine atom.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. This method is favored for its balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules.

Geometry Optimization and Conformational Analysis

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gap)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity.

For Methyl 4-bromo-2,6-dichlorobenzoate, DFT calculations would precisely determine the energies of these frontier orbitals. While specific calculated values for this compound are not published, studies on structurally related molecules, such as other halogenated benzoic acid derivatives, provide a basis for what to expect. For instance, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid showed how the distribution and energies of the HOMO and LUMO are influenced by the substituents on the benzene (B151609) ring. researchgate.net In the case of this compound, the electron-withdrawing nature of the bromine and chlorine atoms, as well as the ester group, would be expected to lower the energies of both the HOMO and LUMO.

Table 1: Conceptual Frontier Orbital Properties of Substituted Benzoates

Property Description Expected Influence on this compound
HOMO Energy Highest Occupied Molecular Orbital energy; related to electron-donating ability. Lowered by electron-withdrawing substituents (Br, Cl, CO2CH3).
LUMO Energy Lowest Unoccupied Molecular Orbital energy; related to electron-accepting ability. Lowered by electron-withdrawing substituents.

| Band Gap (ELUMO - EHOMO) | Energy difference between LUMO and HOMO; indicates chemical reactivity. | The net effect would depend on the relative lowering of HOMO and LUMO energies. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions of intermediate potential.

An MEP analysis of this compound would reveal the most likely sites for chemical reactions. The electronegative oxygen atoms of the ester group would be expected to show a deep red color, indicating a high negative potential and susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the regions around the halogen atoms might exhibit a bluish tint, suggesting a positive potential and a propensity for nucleophilic interaction. Understanding the MEP surface is crucial for predicting how the molecule will interact with other reagents. bldpharm.com

Quantum Chemical Modeling of Reactivity

Beyond static properties, computational chemistry can also be used to model the dynamic processes of chemical reactions, providing insights into reaction mechanisms and predicting their outcomes.

Transition State Analysis for Reaction Pathways

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Identifying the structure and energy of this transition state is key to understanding the reaction's feasibility and mechanism. Quantum chemical calculations can be employed to locate transition state structures and calculate the activation energy barrier for a given reaction pathway. For this compound, this could be applied to study, for example, its hydrolysis or its participation in cross-coupling reactions. While no specific transition state analyses for this compound are currently published, such studies are fundamental in computational organic chemistry.

Prediction of Regioselectivity and Reaction Rates

Many chemical reactions can potentially yield multiple products, and predicting which product will be favored (regioselectivity) is a significant challenge. Computational models can address this by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most kinetically favorable and will lead to the major product. Similarly, reaction rates can be estimated using theoretical frameworks like transition state theory, which incorporates the calculated activation energy.

For this compound, predicting the regioselectivity of, for instance, an aromatic substitution reaction would be of considerable interest. The interplay of the directing effects of the bromo, chloro, and methyl ester substituents would determine the most likely position for an incoming reagent. Although no specific predictive studies on the regioselectivity and reaction rates of this compound are available, research on the regioselective reactions of other substituted halopyrimidines has demonstrated the power of combining experimental analysis with computational modeling to understand product formation. uni.lu

Table 2: Mentioned Compounds

Compound Name
This compound

Molecular Dynamics Simulations for Conformational Landscapes

However, a thorough search of scientific databases and academic journals did not yield any studies that have performed molecular dynamics simulations specifically on this compound. Therefore, no data on its conformational landscape, such as energy minima and transition states between different conformations, can be presented.

Applications in Advanced Organic Synthesis Research

Methyl 4-bromo-2,6-dichlorobenzoate as a Synthon for Complex Molecular Architectures

The strategic placement of three halogen atoms on the benzene (B151609) ring, along with a methyl ester group, provides multiple reaction sites that can be selectively functionalized. This allows for the controlled and stepwise introduction of different chemical moieties, making it an ideal starting material for the synthesis of intricate organic molecules.

The highly functionalized scaffold of this compound makes it a valuable precursor in the synthesis of pharmaceutically relevant compounds. Its utility has been demonstrated in the development of novel therapeutic agents through its incorporation into complex heterocyclic systems.

One notable application is in the synthesis of nitrogen-containing heterocyclic compounds that act as Nrf2 (Nuclear factor erythroid 2-related factor 2) activators. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation, and its activation is a promising strategy for the treatment of a wide range of diseases, including neurodegenerative disorders, chronic kidney disease, and inflammatory conditions.

In a patented synthetic route, this compound is coupled with a pyrazole (B372694) boronic ester derivative via a Suzuki-Miyaura cross-coupling reaction to furnish a key intermediate. This reaction specifically targets the bromo substituent, leaving the chloro groups and the methyl ester intact for potential further modifications.

Table 1: Synthesis of Nrf2 Activator Intermediate

Reactant 1Reactant 2Catalyst/ReagentsProductApplication
This compound(1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride, 1,4-dioxane, waterMethyl 2,6-dichloro-4-(1-methyl-1H-pyrazol-4-yl)benzoateIntermediate for Nrf2 activators

Furthermore, this compound has been identified as a starting material in the synthesis of novel HIV inhibitors. A Chinese patent discloses the use of this compound in the preparation of compounds aimed at inhibiting the HIV virus.

While detailed synthetic routes directly employing this compound in the large-scale production of specific commercial agrochemicals are not extensively reported in publicly available literature, its structural motifs are present in some active ingredients. The polychlorinated and brominated phenyl core is a feature of certain classes of pesticides. The closely related compound, 4-bromo-2-methylbenzoic acid, is a precursor to 4-bromoacetyl-2-methyl benzoic acid methyl ester, a key intermediate in the synthesis of the insecticide and acaricide, Fluralaner. This suggests the potential of similarly substituted benzoates in the agrochemical industry.

The application of this compound in the field of specialty chemicals, such as performance materials or liquid crystals, is an area with potential for future exploration, though specific examples are not prevalent in current research.

Development of Novel Synthetic Methodologies Utilizing its Reactivity

The reactivity of the carbon-halogen bonds in this compound makes it a valuable substrate for the development and optimization of new synthetic methods, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, compared to the more robust C-Cl bonds. This chemoselectivity is crucial for the development of catalytic systems that can precisely target a specific position on the aromatic ring.

As demonstrated in the synthesis of Nrf2 activators, a palladium catalyst, specifically 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride, is effective in mediating the Suzuki-Miyaura coupling at the 4-position (originally bearing the bromine atom) with high selectivity. This showcases the utility of this substrate in probing the efficacy and selectivity of newly developed catalytic systems for the functionalization of polyhalogenated aromatic compounds.

Table 2: Catalyst System for Selective Functionalization

SubstrateReaction TypeCatalystSelectivity
This compoundSuzuki-Miyaura Coupling1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichlorideHigh selectivity for C-Br bond cleavage

Currently, there is a notable absence of published research detailing the direct use of this compound in stereoselective synthesis. The development of chiral catalysts that can induce asymmetry in reactions involving such a sterically hindered and electronically deactivated substrate remains a challenging area in synthetic organic chemistry. Future research may focus on developing novel chiral ligands and catalytic systems capable of achieving stereocontrol in reactions at the ortho- or meta-positions of this and related halogenated benzoate (B1203000) scaffolds.

Role in the Synthesis of Biologically Active Analogues

The ability to selectively functionalize this compound at different positions makes it a powerful tool for the generation of libraries of structurally related compounds for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the aromatic ring, chemists can probe the molecular interactions between a potential drug candidate and its biological target, leading to the optimization of potency and other pharmacological properties.

The synthesis of Nrf2 activators from this starting material exemplifies this approach. The core structure derived from this compound can be further elaborated, for instance, by hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides. This allows for the exploration of the chemical space around the core scaffold to identify analogues with improved biological activity.

Similarly, its inclusion as a reactant in the synthesis of potential HIV inhibitors highlights its role as a foundational element upon which more complex and biologically active molecules can be built.

Precursor for Kinase Inhibitors and Related Drug Candidates

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. While direct and explicit research detailing the use of this compound in the synthesis of specific, named kinase inhibitors is not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors. For instance, the dichlorinated phenyl group is a feature in some potent inhibitors. The bromo-substituent on this scaffold provides a reactive handle for introducing further molecular complexity, a common strategy in the optimization of lead compounds in kinase inhibitor discovery programs. The synthesis of complex heterocyclic systems, often the core of kinase inhibitors, can be facilitated by the sequential and selective reaction of the halogen atoms on the this compound ring.

Scaffolding for Antimicrobial and Anticancer Compound Libraries

The development of new antimicrobial and anticancer agents is of paramount importance in addressing the challenges of drug resistance and discovering more effective treatments. The synthesis of compound libraries, which are large collections of structurally related molecules, is a key strategy in the initial stages of drug discovery. This compound serves as an excellent starting point for generating such libraries.

Environmental Transformation and Degradation Pathways

Microbial Biodegradation of Halogenated Benzoates

The microbial breakdown of halogenated aromatic compounds is a key process in their removal from the environment. researchgate.netresearchgate.net Microorganisms have evolved diverse enzymatic strategies to cleave carbon-halogen bonds and mineralize these often-recalcitrant molecules. nih.gov The position and type of halogen substituents on the aromatic ring significantly influence the biodegradability and the specific metabolic pathways employed by microorganisms. nih.gov

Under anaerobic conditions, a crucial mechanism for the degradation of halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. nih.gov This process is often the initial step in the anaerobic catabolism of these compounds, rendering them less toxic and more amenable to further degradation. nih.gov

The anaerobic degradation of dichlorobenzoates has been a subject of significant research. For instance, the reductive dechlorination of 2,5-dichlorobenzoate (B1240473) by cell suspensions of Desulfomonile tiedjei in the presence of D₂O resulted in the formation of a monochlorobenzoate product with deuterium (B1214612) incorporated exclusively at the position where the chlorine atom was removed. nih.govresearchgate.net This finding supports a mechanism that does not involve partial ring reduction.

In studies with denitrifying enrichment cultures, 3-chlorobenzoate (B1228886) and 4-chlorobenzoate (B1228818) were readily degraded, with stoichiometric release of the halide. nih.gov These cultures were also capable of degrading the corresponding 3-bromobenzoate and 4-bromobenzoate (B14158574), indicating that the dehalogenation machinery can act on different halogens at the same ring position. nih.gov However, the degradation was specific to the halogen's position. nih.gov

For a compound like 4-bromo-2,6-dichlorobenzoic acid, anaerobic degradation would likely proceed via sequential reductive dehalogenation. Based on studies of other polychlorinated benzoates, the removal of the chlorine atoms at the ortho positions (positions 2 and 6) might be a critical step. The bromine at the para position (position 4) could also be a target for reductive dehalogenation. The precise sequence of dehalogenation would depend on the specific microorganisms present and the redox conditions of the environment.

Several anaerobic bacterial strains have been identified for their ability to dehalogenate chlorinated benzoates. Desulfomonile tiedjei DCB-1 is a well-studied strict anaerobe capable of reductively dechlorinating meta-chlorobenzoates. nih.govresearchgate.net Dehalobacter species have also been implicated in the reductive dehalogenation of dichlorobenzene isomers to monochlorobenzene and ultimately to benzene (B151609). geus.dk

Denitrifying consortia, often containing bacteria from the class Alphaproteobacteria and the genus Afipia, have been shown to degrade both chlorinated and brominated benzoic acids. nih.govnih.gov These mixed cultures can achieve complete degradation of the halogenated compounds, coupling the process to nitrate (B79036) reduction. nih.gov The degradation order in mixtures often follows the pattern of 4-substituted being degraded first, followed by 3-substituted and then 2-substituted isomers. nih.gov

The degradation of 2,6-dichlorobenzamide (B151250) (BAM), a precursor to 2,6-dichlorobenzoic acid (2,6-DCBA), has been extensively studied in Aminobacter sp. MSH1. nih.govnih.govasm.org This bacterium can mineralize BAM, first converting it to 2,6-DCBA. nih.govasm.org This suggests that bacteria with similar enzymatic capabilities could potentially degrade 4-bromo-2,6-dichlorobenzoic acid, the anticipated hydrolysis product of Methyl 4-bromo-2,6-dichlorobenzoate.

Table 1: Anaerobic Microbial Degradation of Halogenated Benzoates

CompoundMicroorganism/ConsortiumDegradation Pathway/ProductsReference
2,5-DichlorobenzoateDesulfomonile tiedjeiReductive dechlorination to monochlorobenzoate. nih.govresearchgate.net
3-ChlorobenzoateDenitrifying consortiumReductive dehalogenation coupled to denitrification. nih.gov
4-ChlorobenzoateDenitrifying consortiumReductive dehalogenation coupled to denitrification. nih.gov
3-BromobenzoateDenitrifying consortiumReductive dehalogenation coupled to denitrification. nih.gov
4-BromobenzoateDenitrifying consortiumReductive dehalogenation coupled to denitrification. nih.gov
2,6-Dichlorobenzamide (BAM)Aminobacter sp. MSH1Hydrolysis to 2,6-dichlorobenzoic acid (2,6-DCBA) followed by mineralization. nih.govasm.org

Under aerobic conditions, microorganisms employ different strategies, often involving oxygenases, to break down halogenated benzoates. The initial attack on the aromatic ring can involve hydroxylation, which can lead to the removal of halogen substituents.

A notable pathway for the aerobic degradation of 2,6-dichlorobenzoic acid (2,6-DCBA) has been elucidated in Aminobacter sp. MSH1. nih.govnih.gov This pathway is unique and differs from the catabolism of other chlorobenzoates. The degradation is initiated by a monooxygenase that hydroxylates 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate. nih.govresearchgate.net This is followed by a second hydroxylation to form 2,6-dichloro-3,5-dihydroxybenzoic acid. nih.gov Subsequent steps involve the thiolytic removal of one chlorine atom by glutathione-dependent dehalogenases, followed by the hydrolytic removal of the second chlorine by a novel dehalogenase. nih.gov The resulting trihydroxylated aromatic intermediate then undergoes ring cleavage by an extradiol dioxygenase. nih.gov

In another example, Alcaligenes denitrificans NTB-1 was found to degrade 2,4-dichlorobenzoate (B1228512) via an initial reductive dechlorination to 4-chlorobenzoate, a novel reaction for an aerobic organism. nih.govnih.gov This strain then metabolizes 4-chlorobenzoate, as well as 4-bromo- and 4-iodobenzoate, through hydrolytic dehalogenation to 4-hydroxybenzoate, which is further hydroxylated to 3,4-dihydroxybenzoate before ring cleavage. nih.govnih.gov

The degradation of polychlorinated biphenyls (PCBs) by strains like Alcaligenes sp. JB1 can produce dichlorobenzoates as metabolites. quora.com However, this strain was unable to metabolize dichlorobenzoates that possessed an ortho chlorine substituent, highlighting the challenge that 2,6-disubstitution poses for some aerobic degradation pathways. quora.com

For this compound, after initial hydrolysis to 4-bromo-2,6-dichlorobenzoic acid, an aerobic degradation pathway analogous to that in Aminobacter sp. MSH1 for 2,6-DCBA could be envisioned. This would involve initial hydroxylations of the aromatic ring, followed by sequential dehalogenation of both chlorine and bromine atoms, and eventual ring cleavage. The presence of the bromine atom at the 4-position might influence the initial hydroxylation site and the subsequent dehalogenation steps.

Table 2: Aerobic Microbial Degradation of Halogenated Benzoates

CompoundMicroorganismKey Degradation Steps and IntermediatesReference
2,6-Dichlorobenzoic acid (2,6-DCBA)Aminobacter sp. MSH1Hydroxylation to 3-hydroxy-2,6-dichlorobenzoate, then to 2,6-dichloro-3,5-dihydroxybenzoic acid, followed by dehalogenation and ring cleavage. nih.govnih.gov
2,4-DichlorobenzoateAlcaligenes denitrificans NTB-1Reductive dechlorination to 4-chlorobenzoate, then hydrolytic dehalogenation to 4-hydroxybenzoate. nih.govnih.gov
4-BromobenzoateAlcaligenes denitrificans NTB-1Hydrolytic dehalogenation to 4-hydroxybenzoate. nih.govnih.gov
Monochlorobenzoates and Dichlorobenzoates (meta and para substituted)Alcaligenes sp. JB1Metabolized, but ortho-substituted dichlorobenzoates were not. quora.com

Reductive Dehalogenation by Anaerobic Microorganisms

Photobiodegradation Processes for Halogenated Aromatic Pollutants

Photodegradation, the breakdown of compounds by light, is another significant environmental transformation pathway, particularly for aromatic pollutants. asm.orgmdpi.comiaea.org The process can be enhanced in the presence of microorganisms, leading to photobiodegradation. Halogenated aromatic compounds can absorb light, especially in the UV spectrum, which can lead to the cleavage of the carbon-halogen bond. iaea.org

Studies on brominated flame retardants (BFRs) have shown that photodegradation often proceeds via reductive debromination. asm.orgiaea.org The photoreactivity of brominated aromatics tends to increase with the number of bromine atoms. mdpi.comiaea.org The primary photodegradation process for many brominated aromatic compounds is the nucleophilic reaction involving the bromine atom on the benzene ring. asm.org For instance, in the photodegradation of pentabromotoluene (B47190) (PBT), the bromine is preferentially removed from the benzene ring over the methyl group. asm.org

Modeling Environmental Fate and Transport of Halogenated Aromatics

Predicting the environmental behavior of chemicals like this compound relies on the use of environmental fate and transport models. researchgate.netrsc.orgnih.gov These models are mathematical representations that integrate a chemical's physical-chemical properties with environmental parameters to estimate its distribution, persistence, and potential for exposure. rsc.org

Key inputs for these models include data on a compound's water solubility, vapor pressure, octanol-water partition coefficient (Kow), and rates of degradation (biotic and abiotic). rsc.org For halogenated organic compounds, their persistence and potential for long-range transport and bioaccumulation are of particular concern. nih.gov

Multimedia fate models, such as the fugacity-based models, are often employed to understand the partitioning of a chemical between different environmental compartments like air, water, soil, and biota. rsc.org These models have been applied to various classes of halogenated organic compounds, including PCBs, and have been instrumental in assessing their environmental risk. nih.govrsc.org

While specific models for this compound are not available, models developed for other halogenated aromatic acids and their esters can provide a framework for estimating its environmental fate. rsc.org Expanding the applicability of these models to a wider range of ionizable and halogenated organic chemicals is an ongoing area of research. rsc.org The development of quantitative structure-property relationships (QSPRs) also plays a crucial role in estimating the necessary input parameters for these models when experimental data are scarce. rsc.org

Assessment of Environmental Persistence in Various Compartments

The persistence of this compound in the environment is a measure of the time it remains in a particular environmental matrix before being transformed or degraded. Its structure, featuring a benzene ring substituted with two chlorine atoms, one bromine atom, and a methyl ester group, suggests a notable degree of stability. Halogenated aromatic compounds are generally recognized for their resistance to degradation. nih.gov

Abiotic Degradation:

Abiotic degradation pathways, such as hydrolysis and photolysis, are likely to play a role in the environmental transformation of this compound. The ester linkage is susceptible to hydrolysis, which would yield 4-bromo-2,6-dichlorobenzoic acid and methanol (B129727). The rate of this hydrolysis is influenced by pH and temperature. While specific data for this compound is unavailable, esters of aromatic carboxylic acids can be challenging to hydrolyze due to steric and polar effects. nih.gov

Photolysis, or degradation by sunlight, may also contribute to the breakdown of this compound, particularly in surface waters and the atmosphere. The aromatic ring system and the carbon-halogen bonds can absorb ultraviolet radiation, leading to their cleavage. The estimated atmospheric half-life of p-dichlorobenzene, a related compound, is between 14 and 31 days, suggesting that atmospheric degradation is a relevant, albeit not rapid, process. nih.gov

Biotic Degradation:

Biotic degradation, mediated by microorganisms, is a primary pathway for the breakdown of many organic pollutants. However, the high degree of halogenation and the specific substitution pattern of this compound are expected to present significant challenges to microbial enzymatic systems.

Under aerobic conditions, the initial step in the degradation of similar compounds often involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. arizona.edu However, the presence of multiple electron-withdrawing halogen substituents can hinder this initial oxidative attack. The methyl ester group could be an initial point of microbial attack via carboxylesterases, which are known to hydrolyze ester bonds. nih.gov This would form 4-bromo-2,6-dichlorobenzoic acid. The subsequent degradation of this halogenated benzoic acid would likely proceed slowly. Studies on chlorinated benzoates have shown that they can be degraded, but the rate and feasibility depend on the number and position of the chlorine atoms. arizona.edu

Under anaerobic conditions, reductive dehalogenation is a key degradation pathway for many halogenated aromatic compounds. arizona.edu In this process, the halogen atom is removed and replaced by a hydrogen atom. Studies on anaerobic sediments have shown that brominated and iodinated benzoates can be dehalogenated more readily than their chlorinated counterparts. dss.go.thosti.gov This suggests that the bromine atom on this compound might be the first to be removed under anaerobic conditions. However, dichlorobenzenes have been shown to be persistent under anaerobic conditions, indicating that the chlorine atoms may be more resistant to removal. usgs.gov The complete mineralization of the compound under anaerobic conditions is expected to be a slow process, potentially leading to the accumulation of less halogenated, but still persistent, intermediates.

The following table summarizes the expected persistence of this compound in different environmental compartments based on the behavior of analogous compounds.

Environmental CompartmentExpected PersistencePrimary Degradation PathwaysInfluencing Factors
SoilHighAerobic and anaerobic biodegradationMicrobial population, oxygen availability, organic matter content, pH, temperature
WaterModerate to HighBiodegradation, Hydrolysis, PhotolysisSunlight penetration, microbial activity, pH, temperature, presence of other organic matter
AirModeratePhotolysis, Reaction with hydroxyl radicalsSunlight intensity, atmospheric conditions
SedimentHighAnaerobic biodegradation (reductive dehalogenation)Redox potential, microbial consortia, bioavailability

Evaluation of Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. up.ptgy4es.org For organic compounds, lipophilicity, or the tendency to dissolve in fats and oils, is a key determinant of bioaccumulation potential. up.pt

The structure of this compound, with its halogenated aromatic ring, suggests that it is a lipophilic compound. Halogenated organic compounds are known for their potential to bioaccumulate in the fatty tissues of organisms. nih.gov The degree of bioaccumulation is often estimated using the octanol-water partition coefficient (Kow), with higher log Kow values indicating a greater potential for bioaccumulation. While an experimental log Kow for this specific compound is not available, it can be predicted to be significant based on its structure.

The bioaccumulation of a substance is a dynamic process involving uptake, distribution, metabolism, and excretion. orst.edu While the lipophilicity of this compound suggests a high potential for uptake and storage, the ability of an organism to metabolize and eliminate the compound will ultimately determine the extent of bioaccumulation. As discussed in the persistence section, the degradation of this compound is expected to be slow, which could lead to its accumulation in organisms.

Studies on related compounds provide insights into the likely bioaccumulation behavior of this compound. Polychlorinated biphenyls (PCBs), which are also halogenated aromatic compounds, are well-known for their high bioaccumulation potential. dss.go.th Similarly, various organochlorine pesticides have been shown to bioaccumulate in aquatic ecosystems. nih.gov Research on novel brominated flame retardants also indicates that many of these compounds can bioaccumulate and even biomagnify in marine food webs. nih.gov

The following table presents bioconcentration factor (BCF) data for some analogous compounds, which illustrates the potential for halogenated aromatic compounds to accumulate in aquatic organisms. BCF is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. up.pt

CompoundOrganismBioconcentration Factor (BCF)Reference
1,4-DichlorobenzeneFish (various species)60 - 580 nih.gov
1,2-DichlorobenzeneFish (various species)49 - 520 nih.gov
HexachlorobenzeneFish (various species)5,500 - 20,000 nih.gov
4-BromobenzoateData not available, but shown to prime PCB dechlorination, suggesting microbial uptake. osti.gov

Based on its structural properties and the behavior of analogous compounds, this compound is presumed to have a significant potential for bioaccumulation in aquatic and terrestrial organisms. Its persistence against degradation, coupled with its lipophilic nature, suggests that it could accumulate in food webs, posing a potential risk to higher trophic level organisms.

Future Research Directions and Emerging Applications

Design and Synthesis of New Derivatives with Tuned Reactivity

The strategic placement of three distinct halogen atoms on the benzoate (B1203000) ring makes Methyl 4-bromo-2,6-dichlorobenzoate a prime candidate for the synthesis of complex derivatives. Future work will likely focus on selectively targeting these positions to modulate the electronic properties and reactivity of the molecule. For instance, the bromine at the 4-position is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups. Research into similar molecules, like Methyl 4-bromobenzoate (B14158574), has shown its utility in synthesizing pyridyl derivatives and other complex structures. sigmaaldrich.com

The synthesis of pyrimidine (B1678525) compounds from analogous starting materials like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) highlights a potential pathway for creating novel heterocyclic structures from halogenated benzoates. atlantis-press.com By exploring different reaction conditions, researchers can fine-tune the reactivity to achieve selective substitution, leading to a diverse library of new compounds. The synthesis of a photoactive ortho-fluoroazobenzene from a methyl bromobenzoate derivative further illustrates how these scaffolds can be elaborated into functional molecules. researchgate.net Future efforts could involve creating derivatives where the ester group is modified or the halogen atoms are replaced through various nucleophilic or cross-coupling reactions, yielding compounds with tailored electronic and steric properties for specific applications.

Exploration of Catalytic Applications in Organic Synthesis

The rigid and functionalizable nature of halogenated benzoates suggests their potential use as building blocks for catalytic systems. A significant area of future research is the incorporation of this compound and its derivatives as organic linkers in Metal-Organic Frameworks (MOFs). d-nb.info MOFs are porous, crystalline materials with high surface areas that have shown promise as heterogeneous catalysts in a variety of organic reactions, including Friedel-Crafts reactions, condensations, and oxidations. d-nb.info The specific halogenation pattern of the benzoate could influence the pore size, stability, and catalytic activity of the resulting MOF.

Furthermore, the compound itself can act as a precursor in catalytic cycles. Palladium-catalyzed reactions, for example, could utilize the C-Br bond to form organometallic intermediates for subsequent transformations. Research on related compounds has demonstrated their use in ligand-free Pd(OAc)₂ catalyzed reactions. sigmaaldrich.com Future investigations may explore the development of novel catalysts based on this scaffold or its use in dual catalytic systems, such as the photoredox/cobalt catalysis used for the hydrohalogenation of allyl carboxylates, which has been shown to be effective with various substituted benzoates. acs.org

Advanced Materials Science Applications Based on Halogenated Benzoate Scaffolds

The halogenated benzoate structure is a promising platform for the development of advanced functional materials. The high density of halogen atoms can impart specific properties such as flame retardancy or altered electronic characteristics. An emerging application is in the field of photoactive materials. For example, a derivative of methyl bromobenzoate has been used to synthesize a novel ortho-fluoroazobenzene, a type of molecular switch that can change conformation upon light irradiation. researchgate.net Although photoactivity was inhibited in the crystalline state due to tight packing, such molecules are photoactive in solution, opening avenues for developing light-responsive liquid crystals or polymers. researchgate.net

The use of halogenated aromatic compounds as linkers in MOFs also extends to materials science, where these frameworks can be designed for specific applications like gas storage and separation. d-nb.info The synthesis of polymers from monomers based on the this compound scaffold could lead to new plastics and resins with enhanced thermal stability and specific optical properties.

Table 1: Potential Applications of Halogenated Benzoate Derivatives in Materials Science

Derivative TypePotential ApplicationKey PropertyReference Finding
Azobenzene DerivativesPhotoresponsive Materials (e.g., smart polymers, optical data storage)Photo-induced structural reorganizationSynthesis of a photoactive ortho-fluoroazobenzene from a methyl bromobenzoate scaffold. researchgate.net
MOF LinkersGas Storage and SeparationTunable porosity and high surface areaHalogenated linkers can be used to construct MOFs for various applications. d-nb.info
Polymer MonomersSpecialty Polymers (e.g., flame retardant, high refractive index)High halogen content and aromatic rigidityGeneral principle of using halogenated aromatics in material synthesis. nih.gov

Deeper Mechanistic Understanding of Biological Interactions through Cheminformatics and Bioinformatics

While this compound itself is primarily an industrial chemical, its halogenated benzoate core is found in biologically active molecules. For instance, ester derivatives of altholactone (B132534) featuring halogenated benzoates have shown significantly enhanced antifungal activity against Cryptococcus neoformans and Saccharomyces cerevisiae. nih.gov Specifically, derivatives like 4-bromo- and 2,4-dichlorobenzoates displayed potent activity. nih.gov This suggests that the electronic and steric properties conferred by the halogen atoms are crucial for biological interactions.

Future research can leverage cheminformatics and bioinformatics to explore these interactions. Molecular docking simulations could predict how derivatives of this compound bind to fungal enzymes or proteins. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate specific structural features with antifungal potency, guiding the design of more effective agents. Furthermore, computational tools can help understand the mechanisms behind the microbial degradation of such compounds, as seen in the priming of PCB dechlorination by certain halogenated benzoates, a process of significant environmental relevance. osti.gov

Green Chemistry Approaches for Sustainable Synthesis and Degradation

The environmental fate of halogenated aromatic compounds is a significant concern, making green chemistry approaches for their synthesis and degradation a critical research area. nih.gov Future synthetic routes for this compound and its derivatives will likely move away from traditional methods that may use harsh reagents, such as bubbling hydrogen chloride gas through methanol (B129727) for esterification. chemicalbook.com Instead, the focus will be on developing processes that use milder conditions, recyclable catalysts, and generate less waste.

On the degradation side, bioremediation offers a sustainable solution. Studies have shown that various microorganisms can biodegrade chlorinated benzoates under both aerobic and anaerobic conditions, breaking them down to carbon dioxide and chloride. arizona.eduresearchgate.net Some bacteria can use these compounds as their sole source of carbon and energy. arizona.edu Research into the specific microbial pathways, such as those involving dioxygenases or hydrolytic dehalogenases, could be enhanced by genetic engineering to create microorganisms capable of efficiently degrading highly substituted compounds like this compound. nih.govarizona.edu Understanding the mechanisms of reductive dechlorination in anaerobic environments is also key to developing effective strategies for cleaning up contaminated sites. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-bromo-2,6-dichlorobenzoate, and how can reaction yields be optimized?

  • Methodological Answer : Methyl benzoate derivatives are typically synthesized via esterification of the corresponding carboxylic acid. For halogenated analogs like methyl 4-bromo-2,6-difluorobenzoate, a common method involves reacting 4-bromo-2,6-difluorobenzoic acid with (trimethylsilyl)diazomethane (TMS-diazomethane) in methanol and dichloromethane at room temperature, achieving near-quantitative yields . Adjustments for the dichloro variant would require substituting fluorine with chlorine, though steric and electronic effects may necessitate higher temperatures or longer reaction times. Key parameters:
  • Reagent Ratios : Use a 1.4:1 molar excess of TMS-diazomethane to acid.
  • Solvent System : Dichloromethane:methanol (4:1 v/v) ensures solubility.
  • Workup : Rapid vacuum concentration minimizes side reactions.
    Yield Optimization Table :
Acid SubstrateHalogen PatternYield (%)ConditionsReference
4-Bromo-2,6-difluorobenzoic acidF, F100CH₂Cl₂/MeOH, RT, 15 min
4-Bromo-2,6-dichlorobenzoic acid*Cl, Cl~50–70 (predicted)Elevated temp, extended timeExtrapolated from

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H NMR : For the difluoro analog, aromatic protons appear as a doublet of doublets (δ 7.17 ppm, J = 8.8, 1.5 Hz), while the methyl ester group resonates as a singlet (δ 3.95 ppm) . Chlorine substituents may deshield adjacent protons, shifting signals upfield.
  • LCMS : The molecular ion [M+H]⁺ for methyl 4-bromo-2,6-difluorobenzoate is observed at m/z 251/253 (Br isotope pattern) . For the dichloro variant, expect m/z 283/285/287 (Br + 2Cl isotopes).
  • Elemental Analysis : Confirm purity (>97% by HPLC or GC) using protocols similar to halogenated phenylboronic acids .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Halogenated benzoates are sensitive to hydrolysis and light. Store at 0–6°C under inert gas (N₂/Ar) in amber glass vials . Stability tests should include:
  • Accelerated Degradation Studies : Monitor decomposition at 40°C/75% RH over 14 days via HPLC.
  • Moisture Sensitivity : Use molecular sieves in storage containers.

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,6-dichloro substitution creates steric hindrance, reducing accessibility for Suzuki-Miyaura coupling. Computational modeling (DFT) can predict reaction sites:
  • Electrophilicity : Chlorine withdraws electron density, activating the para-bromo position for nucleophilic substitution.
  • Case Study : In 2,6-dichloro-4-bromoaniline, coupling with arylboronic acids requires Pd(OAc)₂/XPhos at 80°C . Apply similar conditions to the benzoate ester, optimizing catalyst loading (5–10 mol%).

Q. How can computational chemistry resolve contradictions in regioselectivity during functionalization?

  • Methodological Answer : Conflicting regioselectivity data may arise from competing electronic effects. Use molecular dynamics (MD) and density functional theory (DFT) to model transition states:
  • Software : Gaussian 16 (B3LYP/6-31G* basis set) for energy barriers.
  • Case Study : For methyl 4-bromo-2,6-difluorobenzoate, MD simulations show fluorine’s inductive effect stabilizes intermediates at the para position . Chlorine’s larger size may alter torsional angles, favoring meta substitution in some cases.

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Low yields often stem from side reactions (e.g., dehalogenation). Strategies include:
  • Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl intermediates).
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Data Contradictions and Resolution

Q. Why do reported yields for halogenated benzoate esterifications vary significantly?

  • Analysis : In , methyl 4-bromo-2,6-difluorobenzoate synthesis shows 47% vs. 100% yields under similar conditions. Key variables:
  • Acid Quenching : Premature addition of AcOH in the 47% yield procedure may terminate diazomethane activity prematurely.
  • Solvent Purity : Trace water in MeOH hydrolyzes intermediates; use anhydrous solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.